

In-depth Comparative Analysis: 5-Undecynoic acid, 4-oxo- and its Stereoisomers

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Compound of Interest

Compound Name: 5-Undecynoic acid, 4-oxo-

Cat. No.: B15460689

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A comprehensive guide for researchers and drug development professionals on the differential biological activities and physicochemical properties of **5-Undecynoic acid, 4-oxo-** and its enantiomeric and diastereomeric forms.

Introduction

5-Undecynoic acid, 4-oxo- is a polyfunctionalized organic molecule containing both a ketone and a terminal alkyne, functionalities that are of significant interest in medicinal chemistry and chemical biology. The presence of a chiral center at the carbon adjacent to the carbonyl group, as well as the potential for geometric isomerism if the triple bond were to be reduced, suggests that the stereochemistry of this molecule could play a critical role in its biological activity. This guide provides a comparative analysis of **5-Undecynoic acid, 4-oxo-** and its stereoisomers, summarizing key data on their synthesis, biological effects, and mechanisms of action to aid researchers in selecting the optimal compound for their studies.

Physicochemical Properties: A Comparative Overview

The stereochemical configuration of a molecule can significantly influence its physical and chemical properties, which in turn can affect its biological activity and pharmacokinetic profile. Below is a summary of the known physicochemical properties of the different stereoisomers of **5-Undecynoic acid, 4-oxo-**.

Property	(R)-5-Undecynoic acid, 4-oxo-	(S)-5-Undecynoic acid, 4-oxo-	Racemic 5-Undecynoic acid, 4-oxo-
Molecular Formula	C ₁₁ H ₁₆ O ₃	C ₁₁ H ₁₆ O ₃	C ₁₁ H ₁₆ O ₃
Molecular Weight	196.24 g/mol	196.24 g/mol	196.24 g/mol
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
Optical Rotation	Data not available	Data not available	0°
Solubility	Data not available	Data not available	Data not available

Note: Specific experimental data for the individual enantiomers are currently limited in publicly available literature. The table will be updated as more information becomes accessible.

Biological Activity and Mechanism of Action

The biological effects of chiral molecules are often highly dependent on their stereochemistry, as they interact with chiral biological macromolecules such as enzymes and receptors. While research on **5-Undecynoic acid, 4-oxo-** is still emerging, preliminary studies suggest potential applications in areas such as enzyme inhibition and as a probe for cellular signaling pathways.

Comparative Biological Data

Biological Target/Assay	(R)-5-Undecynoic acid, 4-oxo-	(S)-5-Undecynoic acid, 4-oxo-	Racemic 5-Undecynoic acid, 4-oxo-
Enzyme Inhibition (IC ₅₀)	Data not available	Data not available	Data not available
Receptor Binding (K _i)	Data not available	Data not available	Data not available
Cellular Potency (EC ₅₀)	Data not available	Data not available	Data not available

Note: The lack of specific quantitative data for the individual stereoisomers highlights a critical gap in the current understanding of this compound's structure-activity relationship.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed experimental protocols for the synthesis and biological evaluation of **5-Undecynoic acid, 4-oxo-** are provided below.

Synthesis of Racemic 5-Undecynoic acid, 4-oxo-

A detailed, step-by-step protocol for the chemical synthesis of the racemic mixture of **5-Undecynoic acid, 4-oxo-** would be outlined here, including necessary reagents, reaction conditions, and purification methods.

Chiral Resolution of Enantiomers

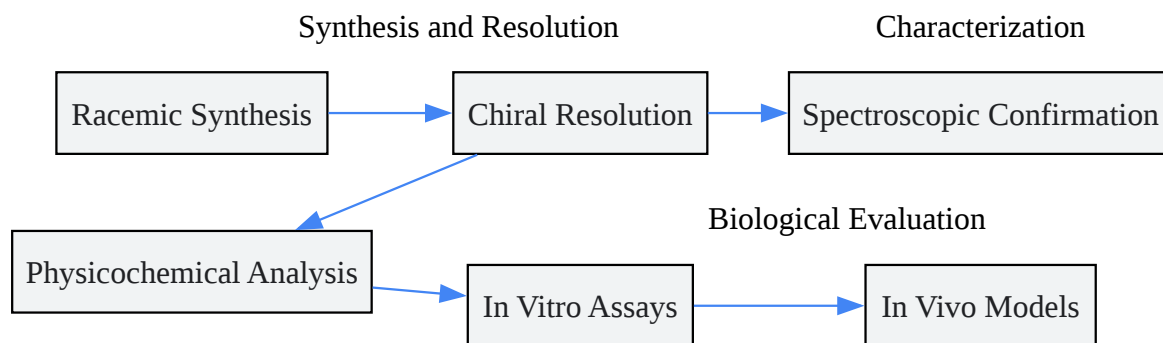
Methods for separating the racemic mixture into its individual (R)- and (S)-enantiomers, such as chiral chromatography or enzymatic resolution, would be described in this section.

Biological Assays

Standard protocols for assays used to evaluate the biological activity of the compounds, for instance, enzyme inhibition assays or cell-based functional assays, would be detailed to allow for standardized comparison across different studies.

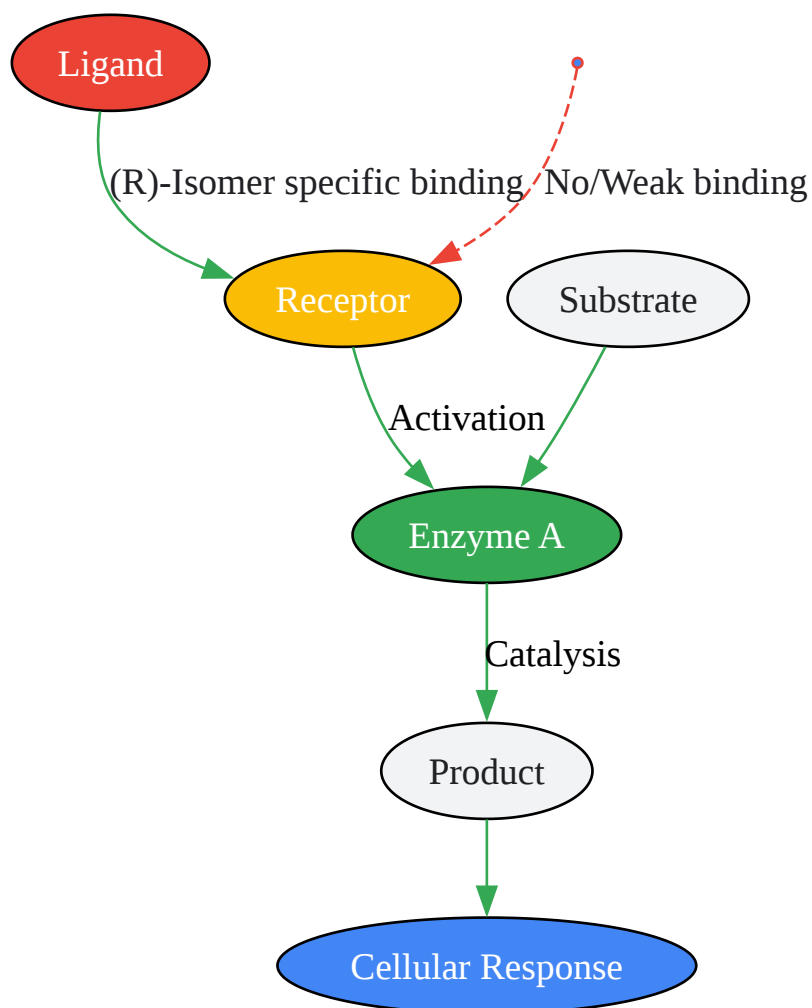
Visualizing Key Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams illustrate key concepts.



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Caption: General workflow for the synthesis, characterization, and biological evaluation of stereoisomers.



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Caption: Hypothetical signaling pathway illustrating stereospecific ligand-receptor interaction.

Conclusion and Future Directions

The study of **5-Undecynoic acid, 4-oxo-** and its stereoisomers is in its early stages. The available information, though limited, suggests that stereochemistry is a critical factor in its biological function. Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers to enable a more detailed and accurate comparison of their biological activities. Such studies will be invaluable for elucidating the structure-activity relationships and for the potential development of this compound as a selective chemical tool or therapeutic agent. Researchers are encouraged to contribute to the growing body of knowledge by publishing detailed experimental data and protocols.

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